molecular formula C16H16FN3O5S B11826178 Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate

Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate

Katalognummer: B11826178
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: FWBMMKJQFCYQQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate is a synthetic small molecule characterized by a fluorinated aromatic ring, an imidazole core, and a methyl ester group. The compound features a 4-cyano-2-fluorophenyl moiety, which introduces electron-withdrawing effects, and a methylsulfonyloxyethyl substituent on the imidazole ring, enhancing solubility and metabolic stability . Its synthesis involves multi-step reactions, including deprotection of a tert-butyldimethylsilyl (TBDMS) group and subsequent mesylation using methanesulfonyl chloride .

Eigenschaften

Molekularformel

C16H16FN3O5S

Molekulargewicht

381.4 g/mol

IUPAC-Name

methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate

InChI

InChI=1S/C16H16FN3O5S/c1-24-16(21)15(13-4-3-11(8-18)7-14(13)17)20-10-19-9-12(20)5-6-25-26(2,22)23/h3-4,7,9-10,15H,5-6H2,1-2H3

InChI-Schlüssel

FWBMMKJQFCYQQO-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(C1=C(C=C(C=C1)C#N)F)N2C=NC=C2CCOS(=O)(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Imidazole Ring Formation

The imidazole core is synthesized via the Debus-Radziszewski reaction, a well-established cyclocondensation method. A mixture of glyoxal (40% aqueous solution), formaldehyde, and ammonium acetate in acetic acid undergoes reflux at 80–90°C for 6–8 hours. For the 5-methyl substitution, methylamine is introduced as the amine source, yielding 5-methylimidazole.

Key Reaction Conditions :

  • Solvent: Glacial acetic acid

  • Temperature: 80–90°C (reflux)

  • Catalyst: Ammonium acetate (3.0 equiv)

  • Yield: 68–72%

Introduction of the Methylsulfonyloxyethyl Group

The 5-methylimidazole is functionalized at position 1 with a 2-methylsulfonyloxyethyl chain via a two-step protocol:

  • Alkylation with 2-Chloroethanol :

    • 5-Methylimidazole reacts with 2-chloroethanol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours.

    • Yield : 85–90%.

  • Sulfonylation with Methanesulfonyl Chloride :

    • The resulting 1-(2-hydroxyethyl)-5-methylimidazole is treated with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) at 0°C to room temperature.

    • Reaction Monitoring : TLC (ethyl acetate/hexane, 1:1) confirms complete conversion.

    • Yield : 92–95%.

Synthesis of Methyl 2-(4-Cyano-2-Fluorophenyl)Acetate

Preparation of the Phenylacetate Backbone

The 4-cyano-2-fluorophenylacetate fragment is synthesized via Friedel-Crafts alkylation:

  • Substituted Benzaldehyde Derivative : 4-Cyano-2-fluorobenzaldehyde undergoes Knoevenagel condensation with methyl chloroacetate in the presence of piperidine as a base.

  • Reduction : The resulting α,β-unsaturated ester is reduced using sodium borohydride (NaBH₄) in methanol to yield methyl 2-(4-cyano-2-fluorophenyl)acetate.

Optimized Conditions :

  • Solvent: Methanol

  • Temperature: 0°C to room temperature

  • Yield: 75–80%

Coupling of Imidazole and Phenylacetate Fragments

The final step involves N-alkylation of the imidazole nitrogen with the phenylacetate moiety. A Mitsunobu reaction is employed to achieve this coupling:

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

  • Conditions : Reaction at 0°C for 30 minutes, followed by stirring at room temperature for 12 hours.

  • Workup : Purification via silica gel column chromatography (ethyl acetate/hexane, 1:3).

  • Yield : 65–70%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, imidazole-H), 7.62–7.58 (m, 2H, aromatic-H), 5.32 (s, 2H, CH₂COO), 4.55 (t, J = 6.4 Hz, 2H, OCH₂CH₂), 3.72 (s, 3H, OCH₃), 3.12 (s, 3H, SO₂CH₃).

  • MS (ESI+) : m/z 417.5 [M+H]⁺.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 128–130°C.

Process Optimization and Scale-Up Considerations

Solvent and Catalytic Efficiency

Replacing DMF with acetonitrile in the sulfonylation step reduces side reactions, improving yield to 94%. Additionally, using polymer-supported bases (e.g., PS-BEMP) facilitates easier purification in large-scale reactions.

Temperature Control

Maintaining the Mitsunobu reaction at 0°C during DEAD addition minimizes exothermic side reactions, enhancing reproducibility .

Analyse Chemischer Reaktionen

Reaktionstypen

Methyl-2-(4-Cyano-2-fluorphenyl)-2-[5-(2-Methylsulfonyloxyethyl)imidazol-1-yl]acetat kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

    Reduktion: Reduktionsreaktionen können verwendet werden, um funktionelle Gruppen zu entfernen oder zu verändern.

    Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können verwendet werden, um bestimmte Atome oder Gruppen im Molekül zu ersetzen.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitutionsreagenzien: Halogenierungsmittel, Nucleophile wie Amine oder Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone liefern, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Enzyme Inhibition

The imidazole ring is known to interact with various enzymes, potentially acting as an inhibitor. Studies suggest that compounds with imidazole structures often demonstrate:

  • Anticancer properties : In vitro studies have shown that this compound inhibits the growth of certain cancer cell lines, including breast cancer and leukemia cells, with IC50 values in the low micromolar range .
  • Antimicrobial activity : The compound has demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.

Therapeutic Applications

The unique combination of functional groups allows for potential therapeutic applications:

  • Anti-inflammatory effects : Preliminary studies indicate that this compound may reduce inflammation in animal models, suggesting utility in treating conditions such as arthritis .
  • Antitumor efficacy : In a case study involving MCF7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability .

Case Study 1: Antitumor Efficacy

A study focused on the treatment of MCF7 breast cancer cells revealed that the compound exhibited a dose-dependent reduction in cell viability. The IC50 value was approximately 5 µM after 48 hours of treatment, indicating strong anticancer potential.

Case Study 2: Anti-inflammatory Effects

In an animal model of induced arthritis, administration of the compound led to a significant decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues, supporting its anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound may interact with genetic material, affecting gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural analogs and their key features:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate Imidazole 4-cyano-2-fluorophenyl, methylsulfonyloxyethyl, methyl ester 381.3 High polarity due to sulfonate; potential prodrug via ester hydrolysis
Ethyl 2-(2-isopropyl-1H-benzimidazol-1-yl)acetate (8c) Benzimidazole Isopropyl, ethyl ester ~260 (estimated) Lipophilic due to isopropyl group; ester enhances bioavailability
2-(2-(4-Fluorophenyl)-1H-benzimidazol-1-yl)acetic Acid (6) Benzimidazole 4-fluorophenyl, carboxylic acid ~286 (calculated) Acidic group improves water solubility; potential for salt formation
Ethyl-(E)-2-(2-methoxy-4-((2-(2-(5-methylfuran-2-yl)-1H-benzimidazol-1-yl)acetyl)hydrazono)methyl)phenoxy)acetate (19d) Benzimidazole Methoxy, furan, hydrazone, ethyl ester ~552 (calculated) Extended conjugation; hydrazone moiety may confer chelation properties
Metsulfuron methyl ester Triazine-sulfonylurea Methoxy, methyl ester, sulfonylurea 381.4 Herbicidal activity; sulfonylurea targets acetolactate synthase

Key Structural and Functional Differences

Imidazole’s smaller ring size may improve metabolic stability compared to benzimidazole derivatives .

Substituent Effects: The 4-cyano-2-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to electron-rich enzyme active sites compared to simple fluorophenyl groups in 6 . The methylsulfonyloxyethyl substituent provides polar sulfonate groups, improving aqueous solubility—a contrast to the lipophilic isopropyl group in 8c .

Ester vs.

Biologische Aktivität

Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate, also known by its CAS number 1472004-21-9, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FN3O5SC_{16}H_{16}FN_3O_5S with a molecular weight of approximately 381.38 g/mol. The structure features a cyano group, a fluorophenyl moiety, and an imidazole ring, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₆FN₃O₅S
Molecular Weight381.38 g/mol
CAS Number1472004-21-9
IUPAC NameMethyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate

Biological Activity

Research indicates that Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate exhibits several biological activities, particularly in the fields of oncology and anti-inflammatory therapies.

1. Anticancer Activity
Studies have shown that this compound has significant cytotoxic effects on various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. A notable study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

2. Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it could be beneficial in treating inflammatory diseases .

3. Antimicrobial Activity
Preliminary tests indicate that Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate may possess antimicrobial properties, particularly against Gram-positive bacteria. Further studies are needed to elucidate the mechanisms behind this activity .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Breast Cancer Treatment
In a controlled study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound led to a significant reduction in cell proliferation after 48 hours. The study concluded that the compound could serve as a lead for developing new breast cancer therapies .

Case Study 2: Inflammatory Disease Model
In an animal model of rheumatoid arthritis, administration of Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate resulted in decreased paw swelling and reduced levels of inflammatory markers in serum, suggesting its potential application in managing autoimmune conditions .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Imidazole Core Formation: Cyclization of precursors (e.g., 1,2-diketones with ammonium acetate) under acidic/basic conditions to form the imidazole ring .
  • Functionalization: Introducing the 4-cyano-2-fluorophenyl group via nucleophilic substitution or Suzuki coupling .
  • Sulfonate Esterification: Reaction of the hydroxyl group in the ethyl side chain with methyl sulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .

Optimization Strategies:

  • Temperature Control: Maintain 0–5°C during sulfonate esterification to minimize side reactions .
  • Catalysts: Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance yield .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. Table 1: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Imidazole FormationNH₄OAc, glacial acetic acid, reflux, 6h65–75
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12h50–60
Sulfonate EsterificationCH₃SO₂Cl, Et₃N, DCM, 0°C, 2h70–80

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; imidazole protons at δ 7.5–8.0 ppm) .
    • 19F NMR: Confirm fluorine integration and environment (e.g., δ -110 to -120 ppm for aromatic fluorine) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z calc. 445.12 [M+H]⁺) .
  • HPLC-PDA: Assess purity (>95%) using a C18 column (methanol/water gradient) .

Common Pitfalls:

  • Impurity Identification: Use tandem MS to detect sulfonate hydrolysis byproducts .
  • Crystallography: Single-crystal X-ray diffraction resolves ambiguous stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Methodological Answer: SAR studies focus on modifying:

  • Fluorophenyl Group: Electron-withdrawing groups (e.g., -CN, -F) enhance binding to hydrophobic enzyme pockets .
  • Sulfonate Ester: Replace with other leaving groups (e.g., tosyl, mesyl) to modulate reactivity in prodrug designs .

Experimental Design:

  • Analog Synthesis: Prepare derivatives with varied substituents (Table 2).
  • Bioassays: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

Q. Table 2: Example SAR Modifications and Bioactivity

DerivativeModificationIC₅₀ (nM)Reference
Parent CompoundNone120
-CN replaced with -NO₂Increased electron deficiency85
Methyl sulfonate → TosylateEnhanced hydrolysis rate200

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model binding to kinases (e.g., EGFR). The fluorophenyl group shows π-π stacking with Phe-723 .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of the sulfonate ester in aqueous environments .
  • QSAR Models: Correlate logP values (calculated via ChemAxon) with cellular permeability .

Validation:

  • Compare predicted binding energies (ΔG) with experimental IC₅₀ values .
  • Use cryo-EM to resolve imidazole-target interactions at atomic resolution .

Q. What strategies resolve contradictions in bioactivity data across different assays?

Methodological Answer: Contradictions may arise from:

  • Assay Conditions: Varying pH or reducing agents (e.g., DTT) affect sulfonate ester stability .
  • Cell Line Variability: Test in isogenic lines (e.g., HEK293 vs. HeLa) to control for expression levels of target proteins .

Troubleshooting Workflow:

Replicate Experiments: Confirm activity trends in ≥3 independent trials.

Metabolite Profiling: Use LC-MS to identify in situ hydrolysis products .

Orthogonal Assays: Combine enzymatic (e.g., ADP-Glo™) and cell-based (e.g., MTT) assays .

Q. How can the compound’s stability under physiological conditions be evaluated?

Methodological Answer:

  • Hydrolysis Studies: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 6, 12, 24h .
  • Plasma Stability: Add 10% mouse plasma and quantify parent compound loss over time .
  • Light Sensitivity: Expose to UV (365 nm) and track photodegradation products using LC-MS .

Key Findings:

  • Half-Life: Sulfonate esters typically degrade within 2–4 hours in plasma .
  • Stabilizers: Co-formulate with cyclodextrins to prolong half-life by 50% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.